2-(2-chloroacetamido)-N-cyclopentylbenzamide
Description
2-(2-Chloroacetamido)-N-cyclopentylbenzamide is a chloroacetamide derivative featuring a benzamide core substituted with a 2-chloroacetamido group at the ortho position and an N-cyclopentyl moiety. Its molecular formula is C₁₅H₁₈ClN₂O₂, with a molecular weight of 293.77 g/mol (inferred from analogs in ). The compound is structurally characterized by:
- A benzamide backbone providing aromatic stability.
- A 2-chloroacetamido group introducing electrophilic reactivity due to the chlorine atom.
- An N-cyclopentyl substituent contributing steric bulk and lipophilicity.
Chloroacetamides are widely utilized in medicinal and synthetic chemistry as intermediates for heterocyclic compounds, anticancer agents, and enzyme inhibitors .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-9-13(18)17-12-8-4-3-7-11(12)14(19)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWADYHOXASQDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-cyclopentylbenzamide typically involves the reaction of 2-chloroacetamide with N-cyclopentylbenzamide under specific conditions. The reaction can be carried out in the presence of a base such as sodium bicarbonate (NaHCO₃) and a solvent like acetone. The reaction is usually conducted at a temperature of around 40°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and benzamide functionalities.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of this compound can yield 2-chloroacetic acid and N-cyclopentylbenzamide.
Scientific Research Applications
2-(2-chloroacetamido)-N-cyclopentylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the biological activity of chloroacetamido derivatives, including their antimicrobial and anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-cyclopentylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Observations :
Comparison with Analogues :
Key Differences :
Analog-Specific Activities :
Notable Gaps:
Physicochemical Properties
| Property | Target Compound | N-Phenyl Analog | N-(3-Methylphenyl) Analog |
|---|---|---|---|
| logP | ~3.1 (predicted) | 2.8 | 3.4 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Polar Surface Area | 43.7 Ų | 43.7 Ų | 43.7 Ų |
Insights :
- Higher logP in the cyclopentyl derivative suggests better lipid solubility, advantageous for CNS-targeting drugs.
- Similar polar surface areas indicate comparable solubility profiles across analogs.
Biological Activity
2-(2-chloroacetamido)-N-cyclopentylbenzamide, also known by its CAS number 790272-22-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 276.20 g/mol |
| CAS Number | 790272-22-9 |
| Chemical Formula | C13H16ClN3O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies indicate that it may act on various receptors and enzymes, potentially influencing cellular signaling pathways.
Potential Targets:
- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, suggesting a possible mechanism for mood regulation.
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary tests have shown effectiveness against certain bacterial strains.
- Anticancer Properties : In vitro studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chloroacetamido group appears to enhance its binding affinity to target proteins compared to similar compounds without this substitution.
Case Studies in SAR
- Case Study A : A study on related benzamide derivatives indicated that modifications in the aromatic ring significantly affected their potency against cancer cell lines. The introduction of electron-withdrawing groups like chloro increased activity.
- Case Study B : Research on the cyclopentyl moiety demonstrated that steric factors play a critical role in receptor binding, influencing the overall efficacy of the compound.
Research Findings
Recent findings from various studies highlight the potential applications of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound can inhibit cell proliferation in specific cancer types, suggesting a pathway for therapeutic development.
- Toxicological Assessments : Safety profiles are being established, with initial results indicating manageable toxicity levels at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
